8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane

FAAH inhibition spirocyclic inhibitor enzyme kinetics

This conformationally constrained spirocyclic building block features an N-Boc-protected 1-oxa-8-azaspiro[4.5]decane core with a C2-hydroxymethyl handle. Essential for synthesizing validated FAAH inhibitors and σ1 receptor ligands. Substituting with unprotected or alternative spiro-size analogs compromises synthetic compatibility and target engagement. Sourcing the correct CAS 1373028-78-4 ensures orthogonal deprotection and precise pharmacophore derivatization.

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
CAS No. 1373028-78-4
Cat. No. B1528095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane
CAS1373028-78-4
Molecular FormulaC14H25NO4
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCC(O2)CO)CC1
InChIInChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-8-6-14(7-9-15)5-4-11(10-16)18-14/h11,16H,4-10H2,1-3H3
InChIKeyCDYKLWYIDSDHBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane: Spirocyclic Building Block for Drug Discovery Procurement


8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane (CAS 1373028-78-4) is a conformationally constrained spirocyclic building block featuring a 1-oxa-8-azaspiro[4.5]decane core with an N-Boc protecting group and a C2-hydroxymethyl handle for downstream derivatization . This scaffold belongs to a privileged chemotype validated in medicinal chemistry programs targeting fatty acid amide hydrolase (FAAH) and sigma-1 (σ1) receptors [1][2]. The compound serves as a protected intermediate enabling modular synthesis of pharmacologically relevant analogs with precise control over stereochemistry and functional group placement .

Why 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane Cannot Be Replaced with Generic Spirocyclic Analogs


Substituting this compound with structurally related 1-oxa-8-azaspiro[4.5]decane derivatives risks failure at two critical junctures: synthetic compatibility and biological outcome. The N-Boc protection is essential for orthogonal deprotection strategies during multistep syntheses; unprotected or alternatively protected analogs (e.g., N-methyl or N-benzyl) introduce incompatibility with acid-sensitive downstream steps . The C2-hydroxymethyl group is a defined attachment point for generating FAAH-targeting carboxamides or σ1-targeting radioligands; replacement with C2-methyl or C3-substituted analogs eliminates the specific reactivity required for these validated pharmacophores [1][2]. The spiro[4.5] ring system itself is non-negotiable: alternative spiro sizes (e.g., [3.5] or [5.5]) exhibit substantially different potency profiles against FAAH [1]. Generic substitution therefore compromises both synthetic tractability and target engagement.

Quantitative Differentiation Evidence for 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane


FAAH Inhibitory Potency: 1-Oxa-8-azaspiro[4.5]decane Core vs. Competing Spirocyclic Scaffolds

The 1-oxa-8-azaspiro[4.5]decane core demonstrated FAAH kinact/Ki potency >1500 M⁻¹ s⁻¹, which was sufficient to distinguish it as one of only two lead scaffolds from a diverse spirocyclic library [1]. This potency threshold served as the selection criterion for advancing the series into lead optimization.

FAAH inhibition spirocyclic inhibitor enzyme kinetics lead identification

Sigma-1 Receptor Affinity: Quantitative Benchmark for 1-Oxa-8-azaspiro[4.5]decane Derivatives

A series of seven 1-oxa-8-azaspiro[4.5]decane derivatives exhibited nanomolar σ1 receptor affinity with Ki(σ1) values ranging from 0.61 nM to 12.0 nM [1]. Selectivity over σ2 receptors was moderate, with Ki(σ2)/Ki(σ1) ratios of 2 to 44-fold [1].

sigma-1 receptor radioligand PET imaging receptor binding affinity

Synthetic Accessibility: Commercial Availability and Purity Metrics

8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane is commercially available from multiple suppliers with defined purity specifications. Documented purity is 95% (Fluorochem Cat. F503298, AK Sci Cat. 3566AQ) and 97% (Leyan Cat. 1107023) , with storage conditions specified as room temperature or 2-8°C under sealed, moisture-free conditions .

chemical procurement building block synthetic intermediate purity specification

Derivatization Potential: C2-Hydroxymethyl as a Functional Handle

The C2-hydroxymethyl group serves as a versatile synthetic handle that can be oxidized to the corresponding carboxylic acid or aldehyde, converted to leaving groups (e.g., tosylate for nucleophilic substitution [1]), or directly coupled to generate carboxamide derivatives for FAAH inhibition [2]. The N-Boc group can be selectively removed under acidic conditions to expose the piperidine nitrogen for further elaboration .

synthetic intermediate functional group interconversion drug discovery scaffold diversification

Validated Application Scenarios for 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane in Drug Discovery


FAAH Inhibitor Lead Generation via C2-Carboxamide Derivatization

Use this building block to synthesize 1-oxa-8-azaspiro[4.5]decane-8-carboxamide derivatives for FAAH inhibition. The C2-hydroxymethyl group serves as the attachment point for generating the carboxamide pharmacophore required for FAAH engagement [1]. Lead compounds derived from this scaffold achieved kinact/Ki >1500 M⁻¹ s⁻¹, sufficient potency for hit-to-lead progression [1].

Sigma-1 Receptor Radioligand Development

Employ this intermediate for synthesizing σ1 receptor ligands with nanomolar affinity (Ki = 0.61–12.0 nM) [2]. The C2-hydroxymethyl group can be converted to a tosylate leaving group for ¹⁸F-radiolabeling, enabling PET tracer development. Compound 8 from this series achieved optimal σ2/σ1 selectivity (44-fold) and demonstrated high initial brain uptake (2 min) in murine biodistribution studies [2].

Spirocyclic Library Synthesis for Scaffold-Hopping Campaigns

Utilize this protected intermediate as a key entry point for synthesizing diverse 1-oxa-8-azaspiro[4.5]decane analogs. The orthogonal N-Boc and C2-hydroxymethyl groups permit modular diversification: N-deprotection enables piperidine N-substitution (e.g., carboxamide, sulfonamide, alkylation), while C2-oxidation or substitution yields varied functionality at the tetrahydrofuran ring [2]. This scaffold is among the most productive spirocyclic cores identified for FAAH inhibition [1].

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